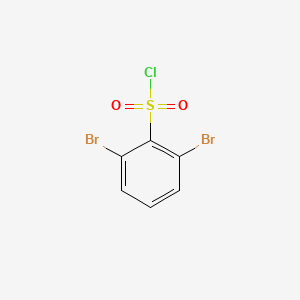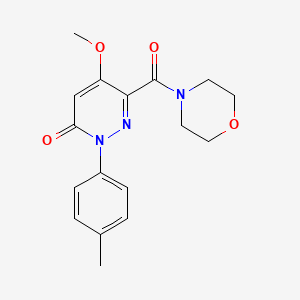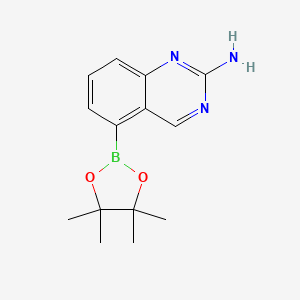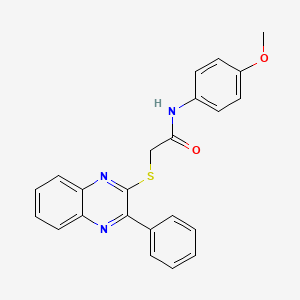
Cloruro de 2,6-dibromobencenosulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a crystalline powder that appears off-white to faint yellow in color . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,6-Dibromobenzenesulfonyl chloride has several scientific research applications, including:
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often react with amines, alcohols, and phenols .
Mode of Action
Generally, sulfonyl chlorides, like 2,6-Dibromobenzenesulfonyl chloride, are electrophilic and can react with nucleophiles such as amines, alcohols, and phenols .
Biochemical Pathways
Sulfonyl chlorides are often used in the synthesis of sulfonamides, which can inhibit certain enzymes and disrupt metabolic pathways .
Result of Action
Sulfonyl chlorides are generally reactive and can modify biological molecules, potentially leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromobenzenesulfonyl chloride. Factors such as temperature, pH, and the presence of nucleophiles can affect its reactivity .
Análisis Bioquímico
Biochemical Properties
It is known that sulfonyl chloride groups can react with amines to form sulfonamides, which are important in many biochemical reactions .
Cellular Effects
Chloride ions play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential and regulating the water secretion in epithelial tissues .
Molecular Mechanism
Benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution . These reactions involve the formation of a resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Metabolic Pathways
It is known that chloride ions are involved in various metabolic processes .
Transport and Distribution
Chloride ions are known to be transported by various transporters and channels .
Subcellular Localization
Chloride ions are known to be present in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dibromobenzenesulfonyl chloride can be synthesized starting from 2,6-dibromobenzene. The synthetic route involves several steps, including acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and sulfur dioxide for sulfonylation .
Industrial Production Methods
In industrial settings, the synthesis of 2,6-dibromobenzenesulfonyl chloride is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and efficient reaction conditions to ensure a high yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sulfur dioxide, and various nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl esters, and other derivatives that are useful in pharmaceutical and agrochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromobenzenesulfonyl chloride: Similar in structure but with bromine atoms at different positions on the benzene ring.
2-Bromobenzenesulfonyl chloride: Contains only one bromine atom and has different reactivity and applications.
Uniqueness
2,6-Dibromobenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of complex molecules with specific biological activities .
Propiedades
IUPAC Name |
2,6-dibromobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIGRXUBVKVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)
![N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2541643.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2541646.png)



![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2541655.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2541662.png)

